Cas no 2121514-06-3 (5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid)

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid
- 3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid
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- MDL: MFCD28399069
- Inchi: 1S/C12H15BBrNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2
- InChI Key: WBPMXLDOJJVZDG-UHFFFAOYSA-N
- SMILES: BrC1C=C(B(O)O)C=C(C=1)C(N1CCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 297
- Topological Polar Surface Area: 60.8
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB504212-1 g |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% |
2121514-06-3 | 97% | 1g |
€406.20 | 2023-04-18 | |
abcr | AB504212-250mg |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; . |
2121514-06-3 | 97% | 250mg |
€220.70 | 2025-02-21 | |
Aaron | AR01XHDP-500mg |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid |
2121514-06-3 | 95% | 500mg |
$301.00 | 2025-02-12 | |
abcr | AB504212-1g |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; . |
2121514-06-3 | 97% | 1g |
€388.50 | 2025-02-21 | |
Ambeed | A1243021-1g |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid |
2121514-06-3 | 98% | 1g |
$515.0 | 2024-04-21 | |
abcr | AB504212-5g |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; . |
2121514-06-3 | 97% | 5g |
€1253.50 | 2025-02-21 | |
Aaron | AR01XHDP-1g |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid |
2121514-06-3 | 95% | 1g |
$401.00 | 2025-02-12 | |
abcr | AB504212-250 mg |
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% |
2121514-06-3 | 97% | 250MG |
€191.50 | 2023-04-18 |
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid
Comprehensive Overview of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid (CAS No. 2121514-06-3)
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid (CAS No. 2121514-06-3) is a specialized boronic acid derivative widely utilized in pharmaceutical research, organic synthesis, and material science. This compound features a unique molecular structure combining a phenylboronic acid moiety with a piperidine carbonyl group, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Its CAS number 2121514-06-3 ensures precise identification in chemical databases, aligning with global standards for compound registration.
The growing demand for boronic acid-based compounds in drug discovery has spotlighted 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid as a key building block. Researchers frequently search for "boronic acid applications in medicinal chemistry" or "piperidine derivatives in drug design," reflecting its relevance in developing protease inhibitors and kinase-targeting therapies. Its bromine substituent enhances reactivity in palladium-catalyzed reactions, a topic often queried as "halogenated phenylboronic acid uses" in academic forums.
From an industrial perspective, this compound addresses trending topics like "green chemistry alternatives" due to its role in reducing heavy metal waste in coupling reactions. Analytical techniques such as HPLC and NMR are critical for quality control, with searches like "how to characterize boronic acid compounds" frequently appearing in scientific literature. The piperidine-1-carbonyl segment also ties into discussions on "bioisosteres in lead optimization," a hot topic in computational chemistry circles.
Stability studies of CAS 2121514-06-3 under various pH conditions reveal insights for formulation scientists, correlating with search trends like "boronic acid stability in aqueous solutions." The compound’s molecular weight (324.02 g/mol) and lipophilicity parameters make it valuable for ADMET profiling, frequently referenced in queries about "improving drug bioavailability."
In material science, applications extend to MOF (Metal-Organic Framework) synthesis, where users often investigate "boronic acid linkers for porous materials." The 5-bromo substitution pattern enables further functionalization, a feature highlighted in patents exploring "tunable electronic properties in organic semiconductors."
Regulatory compliance for 2121514-06-3 follows REACH and FDA guidelines, with documentation meeting "ICH Q3D elemental impurity standards"—a frequent concern for quality assurance teams. Storage recommendations typically involve argon-protected environments to prevent boronic acid dimerization, a technical detail often searched alongside "handling air-sensitive reagents."
Future research directions may explore its click chemistry compatibility, aligning with Nobel Prize-winning methodologies. As synthetic biologists investigate "boronic acid-protein conjugation," 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid could play pivotal roles in next-generation bioconjugation techniques and targeted drug delivery systems.
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